2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
描述
Historical Development and Discovery
Fenbufen’s synthesis and development emerged from mid-20th-century efforts to optimize NSAID efficacy while mitigating gastrointestinal toxicity. American Cyanamid pioneered its commercialization under the trade name Lederfen during the 1980s. Early preclinical studies highlighted its rapid absorption and prolonged half-life, attributed to extensive protein binding (>99%) and hepatic metabolism into active derivatives like biphenylacetic acid. Unlike first-generation NSAIDs, Fenbufen’s prodrug design aimed to reduce direct mucosal irritation, a common limitation of acidic anti-inflammatory agents.
The compound’s discovery aligned with broader trends in NSAID development, particularly the exploration of arylpropionic acid derivatives. Patent filings from the 1970s, such as US3784701A, delineated methods for synthesizing benzoylpropionic acid analogs, laying the groundwork for Fenbufen’s structural optimization. By the 1990s, however, emerging reports of hepatotoxicity prompted regulatory reassessments, leading to its withdrawal from several markets. Despite this, Fenbufen remains a subject of pharmacological interest due to its distinctive metabolic pathway and synthetic versatility.
Classification within Non-steroidal Anti-inflammatory Drugs
Fenbufen belongs to the propionic acid subclass of NSAIDs, sharing structural homology with ibuprofen and naproxen. Its classification hinges on two key features:
- Prodrug Mechanism : Unlike conventional NSAIDs, Fenbufen itself exhibits minimal cyclooxygenase (COX) inhibition. Bioactivation via hepatic cytochrome P450 enzymes yields biphenylacetic acid, a potent non-selective COX inhibitor. This metabolic transformation delays therapeutic onset but prolongs anti-inflammatory effects.
- Dual COX Inhibition : The active metabolite non-selectively inhibits both COX-1 and COX-2 isoforms, mirroring the action of earlier NSAIDs like indomethacin. However, its biphenyl moiety may confer unique binding kinetics, as suggested by molecular docking studies.
Table 1: Comparative Analysis of Fenbufen and Representative NSAIDs
| Feature | Fenbufen | Ibuprofen | Naproxen |
|---|---|---|---|
| Active Form | Metabolite | Parent drug | Parent drug |
| COX Selectivity | Non-selective | COX-1 preferential | Non-selective |
| Plasma Half-life (h) | 10–17 | 2–4 | 12–17 |
| Protein Binding (%) | >99 | 90–99 | >99 |
Data derived from Brogden et al. (1981) and Kerwar et al. (1983).
Structural Significance of the Biphenyl Moiety
The biphenyl system in Fenbufen—a fusion of two benzene rings—serves as the pharmacophore’s anchor. This moiety enhances lipid solubility, facilitating membrane permeation and sustained plasma concentrations. Key structural interactions include:
- Aromatic Stacking : The biphenyl group engages in π-π interactions with hydrophobic residues in COX enzymes, stabilizing the enzyme-inhibitor complex.
- Metabolic Stability : Electron-donating substituents on the biphenyl ring retard oxidative degradation, prolonging the metabolite’s half-life.
Synthetic routes to Fenbufen often employ Friedel-Crafts acylation, wherein succinic anhydride reacts with biphenyl in the presence of Lewis acids like aluminum chloride. This method, yielding 3-benzoylpropionic acid derivatives, underscores the interplay between electrophilic aromatic substitution and ketone formation.
Figure 1: Fenbufen Synthesis via Friedel-Crafts Acylation
Succinic anhydride + Biphenyl
AlCl₃, CH₂Cl₂
↓
3-Benzoylpropionic acid → Fenbufen
Evolution of Fenbufen Research
Post-2000 research has pivoted toward structural analogs to address Fenbufen’s hepatotoxicity. Innovations include:
- Alkyl Amide Derivatives : Octyl fenbufen amide, synthesized via nucleophilic acyl substitution, demonstrates enhanced cytotoxicity in RAW 264.7 macrophages, suggesting applications beyond inflammation.
- Mitochondrial Toxicity Studies : Fenbufen and its metabolites inhibit oxidative phosphorylation in rat liver mitochondria, impairing ATP synthesis without inducing mitochondrial permeability transition. This underscores the need for targeted delivery systems to avert hepatic injury.
Table 2: Structure-Activity Relationships of Fenbufen Analogs
| Analog | Alkyl Chain Length | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Methyl fenbufen amide | 1 | >100 |
| Butyl fenbufen amide | 4 | 75 |
| Octyl fenbufen amide | 8 | 30 |
Recent patent analyses reveal sustained interest in fenbufen-based compositions, particularly for topical formulations that bypass first-pass metabolism. Computational modeling further illuminates metabolite-receptor interactions, guiding rational drug design.
属性
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-4-7-12(9-13)14(16(19)20)10-15(18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTZXQICAHODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Neurodegenerative Disease Treatment
One of the most significant applications of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is in the prevention and treatment of neurodegenerative diseases. Research indicates that derivatives of 4-oxo acids can act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to several neurodegenerative conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease.
Case Studies
A patent (WO1997017317A1) outlines the therapeutic use of these compounds in treating conditions like cerebral ischemia and epilepsy, demonstrating their potential in clinical settings . In vitro studies have shown that these compounds can reduce excitotoxicity in neuronal cultures, further supporting their therapeutic promise.
Oxidation Reactions
The compound has also been studied for its reactivity in oxidation reactions. A kinetic and thermodynamic study involving tripropylammonium fluorochromate (TriPAFC) demonstrated that this compound can undergo oxidation in an acetic acid-water medium. This reaction is significant for synthetic organic chemistry as it provides pathways to synthesize various derivatives .
Experimental Findings
The study reported a notable rate enhancement in oxidation when the dielectric constant of the solvent was lowered, indicating that solvent composition plays a crucial role in reaction kinetics. The resulting products were characterized using thin-layer chromatography (TLC), confirming the successful transformation of the starting material into desired products .
Biochemical Studies
Beyond therapeutic applications, this compound serves as a valuable tool in biochemical research. Its ability to modulate cellular pathways makes it suitable for drug screening and research into inflammatory diseases .
Research Applications
The compound's derivatives are being explored for their roles in modulating inflammatory responses and their potential use as anti-inflammatory agents. The structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets within cellular pathways .
Data Summary
The following table summarizes key findings related to the applications of this compound:
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the chlorophenyl and phenyl groups allows it to bind to hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Table 1: Key Structural Differences and Functional Groups
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group in the target compound introduces meta-substitution, which may reduce steric hindrance compared to para-substituted analogs (e.g., 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester) .
Functional Group Modifications: The methyl ester derivative (Table 1, row 3) lacks the acidic proton, increasing lipophilicity and altering bioavailability . The cyclohexyl group in 4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid increases hydrophobicity, likely improving membrane permeability .
Physicochemical and Electronic Properties
Table 2: Theoretical Property Comparisons Using Computational Methods
Key Observations:
Lipophilicity : The methyl ester derivative (LogP = 3.5) is more lipophilic than the carboxylic acid analogs, aligning with its increased membrane permeability .
Acidity : The target compound’s carboxylic acid group (pKa ~3.1) suggests moderate solubility in aqueous environments at physiological pH .
Electronic Properties: The lower absolute hardness (η = 4.2 eV) of 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid indicates higher softness and reactivity compared to the target compound (η = 4.5 eV) .
生物活性
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, with the molecular formula C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carboxylic acid group and a ketone group , which contribute to its reactivity. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interactions with biological targets. The structural characteristics allow it to effectively bind to hydrophobic pockets in proteins, which is crucial for its biological activity.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. Its unique substitution pattern, particularly the chlorophenyl and phenyl groups, plays a significant role in its interaction with various molecular targets. For instance, it has been implicated in the modulation of kynurenine metabolism, which is vital in neurobiology .
Biological Activity Overview
The compound has shown potential in various biological assays:
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in metabolic pathways related to neurodegenerative disorders.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, although specific data on this compound itself is limited.
- Cytotoxicity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .
Case Studies and Experimental Data
- Kynurenine Metabolism : A study highlighted the interaction of this compound with enzymes involved in kynurenine metabolism. The findings suggest that this compound could influence neurobiological processes, potentially offering therapeutic avenues for neurodegenerative diseases.
- Molecular Docking Studies : Computational studies have shown that the compound can form significant interactions with target proteins through hydrogen bonding and hydrophobic interactions. This supports its role as a potential lead compound for drug development targeting specific receptors or enzymes .
- Oxidation Studies : Kinetic studies on oxidation reactions involving 4-oxo acids have provided insights into the reactivity of similar compounds. Understanding these mechanisms can help elucidate the biological pathways influenced by this compound .
Data Tables
| Biological Activity | Findings |
|---|---|
| Enzyme Inhibition | Potential modulation of kynurenine metabolism |
| Antimicrobial Properties | Limited data; derivatives show promise |
| Cytotoxicity | Preliminary effects on cancer cell lines |
常见问题
Q. What are the key synthetic routes for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in laboratory settings?
The compound can be synthesized via Knoevenagel condensation using substituted benzaldehyde and activated methylene compounds (e.g., ethyl acetoacetate) under basic conditions. For example, analogous fluorophenyl derivatives were synthesized via this method, followed by hydrolysis and decarboxylation . Alternative routes include Friedel-Crafts acylation of 3-chlorophenyl substrates with succinic anhydride derivatives, as seen in cyclohexylphenyl analogs . Post-synthetic modifications, such as thioglycolic acid addition to α,β-unsaturated ketones, can also yield functionalized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the presence of the 3-chlorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the ketone/acid functionalities (δ ~2.8–3.5 ppm for α-protons, δ ~170–180 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (calculated for : 288.0553) and fragmentation patterns .
- IR spectroscopy : Strong absorption bands at ~1700 cm (ketone C=O) and ~2500–3300 cm (carboxylic acid O-H) confirm functional groups .
Q. What safety precautions are necessary when handling this compound?
Based on analogs with chlorophenyl groups:
- GHS Classification : Likely corrosive (Category 1B), acute toxicity (oral, Category 4), and hazardous to aquatic environments .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizing agents .
Q. What purification methods are recommended post-synthesis?
- Recrystallization : Use ethanol/water mixtures to isolate the pure carboxylic acid form .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to separate intermediates .
Advanced Research Questions
Q. How does the position of the chloro substituent (meta vs. para) affect the compound’s reactivity and bioactivity?
- Reactivity : The meta-chloro group reduces steric hindrance compared to para-substituted analogs, enhancing electrophilic substitution at the phenyl ring (e.g., nitration, halogenation) .
- Bioactivity : Meta-substitution may improve interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition), as seen in fluorophenyl derivatives with enhanced binding affinity .
Q. What strategies can resolve low yields in the synthesis of this compound?
- Optimize reaction conditions : Increase catalyst loading (e.g., piperidine for Knoevenagel condensation) or use microwave-assisted synthesis to reduce side reactions .
- Protect carboxylic acid : Temporarily esterify the acid group (e.g., methyl ester) to prevent decarboxylation during high-temperature steps .
Q. How can computational modeling predict the biological targets of this compound?
Q. What are the implications of observed contradictions in reported bioactivity data?
Discrepancies may arise from:
- Assay variability : Standardize enzyme inhibition assays (e.g., fixed substrate concentrations for COX-1/COX-2) .
- Solubility issues : Use DMSO/cell culture media mixtures with ≤0.1% DMSO to avoid cytotoxicity artifacts .
Q. How to design experiments to study the SAR of this compound’s derivatives?
Q. What analytical approaches validate the compound’s stability under various conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
